molecular formula C8H6ClNS2 B1360212 Benzothiazole, 2-[(chloromethyl)thio]- CAS No. 28908-00-1

Benzothiazole, 2-[(chloromethyl)thio]-

Cat. No.: B1360212
CAS No.: 28908-00-1
M. Wt: 215.7 g/mol
InChI Key: HBFOPLIDEZBACO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzothiazole, 2-[(chloromethyl)thio]- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The compound has been shown to inhibit the activity of BCL-2, leading to the induction of apoptosis in cancer cells . This interaction is crucial as it helps in the development of targeted cancer therapies.

Cellular Effects

Benzothiazole, 2-[(chloromethyl)thio]- has profound effects on various types of cells and cellular processes. In cancer cells, it influences cell function by inducing apoptosis through the inhibition of BCL-2 proteins. This leads to the activation of caspases, a family of enzymes that play a critical role in the execution of apoptosis . Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of Benzothiazole, 2-[(chloromethyl)thio]- involves its binding interactions with biomolecules. The compound binds to the BCL-2 protein, inhibiting its anti-apoptotic function. This inhibition leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and triggers apoptosis . Furthermore, the compound may also influence gene expression by modulating transcription factors involved in cell survival and death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzothiazole, 2-[(chloromethyl)thio]- have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors such as light and temperature. Long-term studies have shown that the compound maintains its apoptotic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of Benzothiazole, 2-[(chloromethyl)thio]- vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

Benzothiazole, 2-[(chloromethyl)thio]- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its cytotoxic effects. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, Benzothiazole, 2-[(chloromethyl)thio]- is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound preferentially accumulates in cancerous tissues, enhancing its anti-cancer activity .

Subcellular Localization

The subcellular localization of Benzothiazole, 2-[(chloromethyl)thio]- is critical for its activity and function. The compound is primarily localized in the mitochondria, where it exerts its apoptotic effects by interacting with BCL-2 proteins. Additionally, post-translational modifications such as phosphorylation may direct the compound to specific cellular compartments, further influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole, 2-[(chloromethyl)thio]- typically involves the reaction of 2-mercaptobenzothiazole with chloromethylating agents. One common method is the reaction of 2-mercaptobenzothiazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of benzothiazole, 2-[(chloromethyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-[(chloromethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include benzothiazole derivatives with various functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

Benzothiazole, 2-[(chloromethyl)thio]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazole, 2-[(chloromethyl)thio]- involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzothiazole, 2-[(chloromethyl)thio]- is unique due to the presence of the chloromethylthio group, which imparts distinct reactivity and biological activity. This functional group allows for specific interactions with nucleophiles and enhances the compound’s utility in various applications .

Properties

IUPAC Name

2-(chloromethylsulfanyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFOPLIDEZBACO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027949
Record name Benzothiazole, 2-[(chloromethyl)thio]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzothiazole, 2-[(chloromethyl)thio]-
Source EPA Chemicals under the TSCA
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CAS No.

28908-00-1
Record name 2-[(Chloromethyl)thio]benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28908-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(Chloromethylthio)benzothiazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-[(chloromethyl)thio]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2-[(chloromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(chloromethyl)thio]benzothiazole
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Record name 2-(CHLOROMETHYLTHIO)BENZOTHIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What significant thermodynamic event was observed for 2-(chloromethylthio)benzothiazole during the study?

A1: The research revealed a fusion transition (melting) for 2-(chloromethylthio)benzothiazole within the studied temperature range []. The melting temperature (Tm) was determined to be 315.11 K (approximately 42 °C) [].

Q2: Why is determining the thermodynamic properties, such as heat capacity, important for a compound like 2-(chloromethylthio)benzothiazole?

A2: Understanding thermodynamic properties like heat capacity is essential for various reasons. Firstly, it provides insights into the compound's stability and potential phase transitions at different temperatures, which is crucial for storage and handling []. Secondly, it's valuable for developing and optimizing chemical processes involving the compound, as it dictates energy requirements for reactions or separations. Lastly, these properties are fundamental for theoretical modeling and computational studies aiming to predict the compound's behavior in various chemical environments.

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